2-(2,5-Dimethylphenyl)phenol
Overview
Description
2-(2,5-Dimethylphenyl)phenol is a chemical compound with the CAS Number: 52220-74-3. Its molecular weight is 198.26 and its linear formula is C14H14O . It is also known as 2’,5’-dimethyl [1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)phenol consists of a biphenyl core with two methyl groups and one hydroxyl group . The InChI code for this compound is 1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 .Physical And Chemical Properties Analysis
2-(2,5-Dimethylphenyl)phenol is a crystalline compound . The physical properties of phenols are chiefly due to the hydroxyl group. Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Scientific Research Applications
Micellar Binding Studies 2-(2,5-Dimethylphenyl)phenol and similar compounds have been studied for their interactions with cetyltrimethylammonium chloride (CTAC) micelles. These studies focus on the concentration of phenoxide ions in the micellar pseudophase, which is crucial for understanding the behavior of phenolic compounds in different environments (Senz & Gsponer, 1994).
Molecular Structure and Computational Studies Research involving derivatives of 2-(2,5-Dimethylphenyl)phenol has contributed to the field of computational chemistry. Studies on these derivatives, characterized by single-crystal X-ray diffraction, involve calculations of molecular geometry and chemical shift values, aiding in the development of new substances with potential applications in pharmaceuticals and material science (Karakurt et al., 2016).
Photoremovable Protecting Group for Phosphates and Sulfonic Acids 2-(2,5-Dimethylphenyl)phenol derivatives have been identified as effective photoremovable protecting groups for phosphates and sulfonic acids. This application is significant in organic synthesis and biochemistry, where controlled exposure to light can trigger specific reactions (Klán et al., 2002).
Synthesis of 2-(Phenylthio)phenols The compound and its derivatives are used in the synthesis of 2-(phenylthio)phenols, which is achieved via tandem copper(I)-catalyzed C-S coupling/C-H functionalization. This synthesis method is pivotal in advancing the understanding of organic reaction mechanisms and developing new chemical compounds (Xu et al., 2010).
Thermal Cycloaddition in Organic Synthesis 2-(2,5-Dimethylphenyl)phenol is involved in thermal cycloaddition reactions with N-arylmaleimides, leading to the synthesis of various organic compounds. Such reactions are important for understanding thermally-induced chemical processes and developing new materials (Bryce-Smith et al., 1987).
Anticancer Activity of Schiff Bases Derivatives of 2-(2,5-Dimethylphenyl)phenol have been used in the synthesis of Schiff bases, which are studied for their potential anticancer activity. These compounds show promising results against various cancer cell lines, highlighting the potential of 2-(2,5-Dimethylphenyl)phenol derivatives in developing new anticancer agents (Uddin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQBTDWTJXTSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606071 | |
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)phenol | |
CAS RN |
52220-74-3 | |
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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